molecular formula C12H13NO B13925104 6-Methyl-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine CAS No. 787536-23-6

6-Methyl-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine

Cat. No.: B13925104
CAS No.: 787536-23-6
M. Wt: 187.24 g/mol
InChI Key: WJFCGWZEYPCYEG-UHFFFAOYSA-N
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Description

6-Methyl-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine is a heterocyclic compound that features a fused benzofuran and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine typically involves the condensation of O-phenylhydroxylamine with piperidin-4-one and 3-methylpiperidin-4-one. This reaction yields 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine and 4-methyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine, which can then be dehydrogenated to form the desired heteroaromatic system .

Industrial Production Methods

While specific industrial production methods for 6-Methyl-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

6-Methyl-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydrobenzofuro[3,2-c]pyridine
  • 4-Methyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine

Uniqueness

6-Methyl-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.

Properties

CAS No.

787536-23-6

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

6-methyl-1,2,3,4-tetrahydro-[1]benzofuro[2,3-c]pyridine

InChI

InChI=1S/C12H13NO/c1-8-2-3-11-10(6-8)9-4-5-13-7-12(9)14-11/h2-3,6,13H,4-5,7H2,1H3

InChI Key

WJFCGWZEYPCYEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C2CCNC3

Origin of Product

United States

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